

# GSK1838705A: In Vitro Application Notes and Protocols

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## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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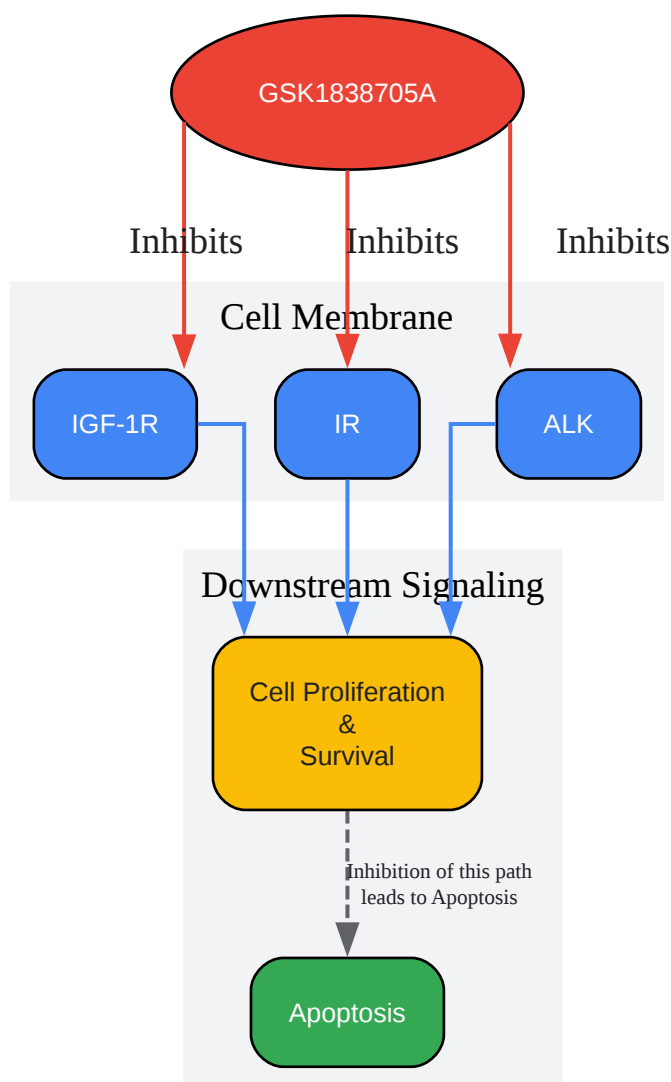
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**GSK1838705A** is a potent, ATP-competitive, and reversible small molecule inhibitor primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] It also demonstrates significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK).[1][2][3] This document provides detailed in vitro protocols for researchers utilizing **GSK1838705A**, including kinase assays, cell-based phosphorylation assays, cell proliferation assays, and Western blotting. Quantitative data on its inhibitory activity and effects on various cell lines are summarized for easy reference.

## Mechanism of Action

**GSK1838705A** exerts its anti-tumor effects by blocking the signaling pathways mediated by IGF-1R, IR, and ALK.[3] The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of various cancers, including glioma and prostate cancer.[4][5] By inhibiting IGF-1R and IR, **GSK1838705A** disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[4][6][7] Its potent inhibition of ALK makes it a promising therapeutic agent for ALK-driven malignancies such as anaplastic large-cell lymphomas, some neuroblastomas, and a subset of non-small cell lung cancers.[3]



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Caption: Mechanism of action of **GSK1838705A**.

## Quantitative Data Summary

### Table 1: In Vitro Inhibitory Activity of **GSK1838705A**

| Target | Assay Type               | Parameter | Value (nM) | Reference    |
|--------|--------------------------|-----------|------------|--------------|
| IGF-1R | Kinase Assay (HTRF)      | IC50      | 2.0        | [1][6][7][8] |
| IR     | Kinase Assay (HTRF)      | IC50      | 1.6        | [1][6][7][8] |
| ALK    | Kinase Assay             | IC50      | 0.5        | [1][3][6][7] |
| IGF-1R | Filter Binding Assay     | appKi     | 0.7        | [1][6][8]    |
| IR     | Filter Binding Assay     | appKi     | 1.1        | [1][6][8]    |
| ALK    | Kinase Assay             | Ki        | 0.35       | [6][7]       |
| IGF-1R | Cellular Phosphorylation | IC50      | 85         | [1][6][7][8] |
| IR     | Cellular Phosphorylation | IC50      | 79         | [1][6][7][8] |

**Table 2: Anti-proliferative Activity of GSK1838705A in Various Cell Lines**

| Cell Line  | Cancer Type                         | EC50 (nM)                 | Reference |
|------------|-------------------------------------|---------------------------|-----------|
| L-82       | Anaplastic Large Cell Lymphoma      | 24                        | [6][7]    |
| SUP-M2     | Anaplastic Large Cell Lymphoma      | 28                        | [6][7]    |
| Karpas-299 | Anaplastic Large Cell Lymphoma      | 24-88                     | [6][7]    |
| SR-786     | Anaplastic Large Cell Lymphoma      | 24-88                     | [6][7]    |
| SK-ES      | Ewing's Sarcoma                     | 141                       | [6][7]    |
| MCF-7      | Breast Cancer                       | 203                       | [6][7]    |
| NCI-H929   | Multiple Myeloma                    | <1000                     | [2][6]    |
| U87MG      | Glioblastoma                        | Dose-dependent inhibition | [4][9]    |
| PC-3R      | Docetaxel-Resistant Prostate Cancer | Dose-dependent inhibition | [5]       |

## Experimental Protocols

### Kinase Assays (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is for determining the IC50 values of **GSK1838705A** against IGF-1R and IR kinases.

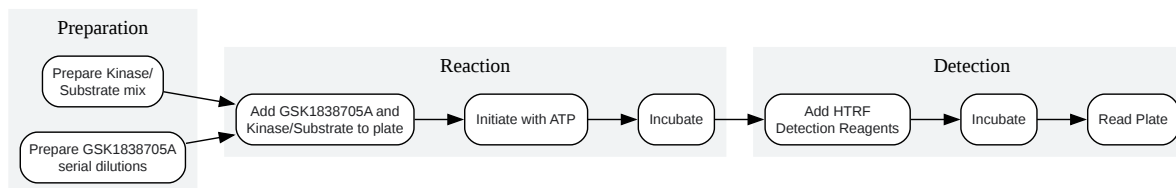
Materials:

- Baculovirus-expressed, GST-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[6][7][8]
- GSK1838705A**

- ATP
- Kinase Buffer
- HTRF Detection Reagents
- 384-well low-volume plates

Procedure:

- Prepare serial dilutions of **GSK1838705A** in DMSO.
- Add the kinase, substrate, and **GSK1838705A** to the wells of a 384-well plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for the optimized duration.
- Stop the reaction and add HTRF detection reagents.
- Incubate to allow for detection reagent binding.
- Read the plate on an HTRF-compatible reader.
- Calculate IC50 values using a four-parameter curve fit.[8]



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Caption: Workflow for HTRF Kinase Assay.

## Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of **GSK1838705A** on the proliferation of adherent cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, SK-ES)
- Complete growth medium
- **GSK1838705A**
- DMSO (vehicle control)
- 96-well clear bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C.[6][8]
- Treat cells with various concentrations of **GSK1838705A** (e.g., 0 to 10  $\mu$ M) or DMSO for 72 hours.[6][8]
- Equilibrate the plate and reagents to room temperature.
- Add CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate EC50 values from the dose-response curves.

## Western Blotting for Phosphorylation Analysis

This protocol is for assessing the inhibition of IGF-1R and IR phosphorylation in cells treated with **GSK1838705A**.[\[5\]](#)[\[10\]](#)

Materials:

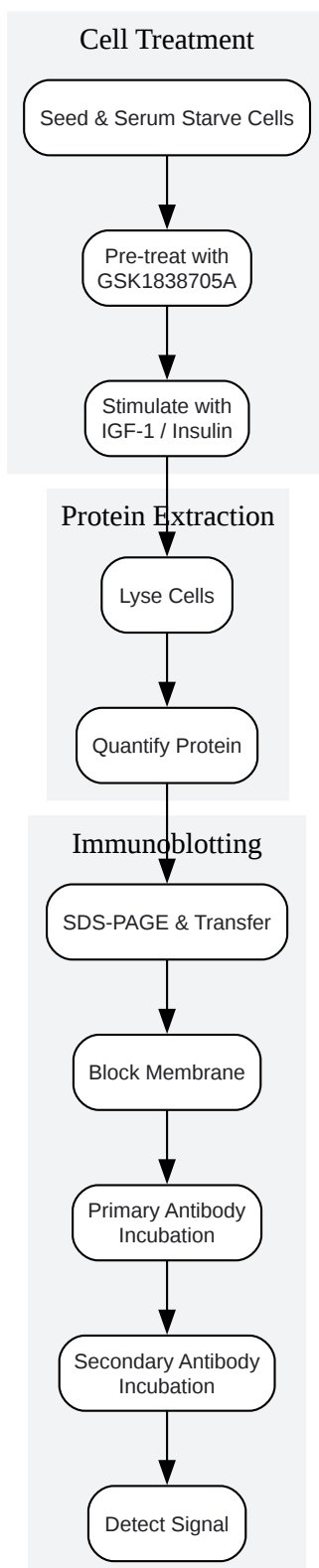
- Cell line of interest (e.g., PC-3R, MCF-7)
- Serum-free medium
- **GSK1838705A**
- IGF-1 or Insulin
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (phospho-IGF-1R/IR, total IGF-1R/IR, GAPDH)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Cell Treatment:

- Plate cells and allow them to adhere.
- Serum-starve the cells overnight.
- Pre-treat with **GSK1838705A** (e.g., 0.5 and 2  $\mu$ M) for 4 hours.[\[5\]](#)
- Stimulate with IGF-1 (e.g., 30 ng/mL) or insulin (e.g., 3  $\mu$ g/mL) for 15-20 minutes.[\[5\]](#)[\[10\]](#)
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells in ice-cold RIPA buffer.[\[11\]](#)
  - Centrifuge to pellet cell debris and collect the supernatant.[\[11\]](#)
  - Determine protein concentration using a BCA assay.[\[12\]](#)
- Electrophoresis and Transfer:
  - Denature protein lysates by boiling in Laemmli sample buffer.[\[11\]](#)
  - Load equal amounts of protein onto an SDS-PAGE gel and run.
  - Transfer proteins to a membrane.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.[\[12\]](#)[\[13\]](#)
  - Incubate with primary antibody overnight at 4°C.[\[13\]](#)
  - Wash the membrane with TBST.[\[13\]](#)
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[\[12\]](#)[\[14\]](#)
  - Wash the membrane with TBST.
  - Apply ECL reagent and visualize bands using an imaging system.[\[12\]](#)





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Caption: Western Blotting workflow.

## Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of **GSK1838705A** on cancer cell migration.

### Materials:

- Cell line of interest (e.g., U87MG, PC-3R)
- Transwell Boyden chambers (e.g., 8 µm pore size)
- Serum-free medium
- Chemoattractant (e.g., fibronectin or FBS)
- **GSK1838705A**
- Cotton swabs
- Staining solution (e.g., Crystal Violet)
- Microscope

### Procedure:

- Resuspend cells in serum-free medium containing different concentrations of **GSK1838705A**.
- Add the cell suspension to the upper chamber of the Transwell insert.
- Add medium containing a chemoattractant to the lower chamber.<sup>[5]</sup>
- Incubate for an appropriate time (e.g., 8 hours) to allow for cell migration.<sup>[5]</sup>
- Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several random fields under a microscope.

- Quantify the results and compare the different treatment groups.

## Conclusion

**GSK1838705A** is a multi-targeted kinase inhibitor with potent in vitro activity against IGF-1R, IR, and ALK. The protocols provided herein offer a framework for investigating its cellular and biochemical effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data summarized in this document underscores the potential of **GSK1838705A** as a tool for cancer research and a candidate for further therapeutic development.

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